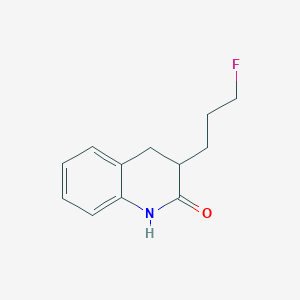

3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one

Description

Molecular Architecture and Stereochemical Analysis

The core structure of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one consists of a partially saturated quinolinone system fused with a six-membered ring. The 3-fluoropropyl substituent introduces stereoelectronic complexity due to fluorine’s high electronegativity and the propyl chain’s conformational flexibility. X-ray diffraction studies of analogous dihydroquinolinone derivatives reveal that the bicyclic system adopts a slightly puckered conformation, with the carbonyl group at position 2 and the fluoropropyl side chain at position 3 occupying equatorial orientations to minimize steric strain.

The stereochemical configuration at the 3-position is critical for intermolecular interactions. Nuclear Overhauser effect (NOE) spectroscopy of related compounds demonstrates that the fluoropropyl group adopts a gauche conformation relative to the quinolinone ring, optimizing hyperconjugative interactions between the C–F σ* orbital and adjacent C–H bonds. This arrangement creates a dipole moment gradient along the side chain, influencing molecular packing in crystalline states and binding affinity in biological systems.

Table 1: Key bond lengths and angles in the dihydroquinolinone core

| Parameter | Value (Å or °) |

|---|---|

| C2–O1 bond | 1.223 Å |

| N1–C8 bond | 1.374 Å |

| C3–C4–C5 angle | 118.2° |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The $$ ^1H $$ NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d6) displays characteristic signals:

- A singlet at δ 10.32 ppm for the NH proton of the lactam ring

- Multiplet resonances between δ 2.65–3.15 ppm for the methylene protons adjacent to the fluorine atom

- A triplet of triplets at δ 4.42 ppm (J = 47 Hz, $$ ^2J_{H-F} $$) for the CHF group

The $$ ^{13}C $$ NMR spectrum confirms the lactam carbonyl at δ 169.8 ppm and the fluorinated carbon at δ 88.4 ppm (d, $$ ^1J_{C-F} = 165 \, \text{Hz} $$).

Infrared Spectroscopy (IR):

Key absorption bands include:

- 1685 cm$$ ^{-1} $$ (C=O stretch, conjugated lactam)

- 1120 cm$$ ^{-1} $$ (C–F stretch, axial deformation)

- 3280 cm$$ ^{-1} $$ (N–H stretch, hydrogen-bonded)

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 237.1 [M+H]$$ ^+ $$, with characteristic fragmentation patterns:

- Loss of HF (20 Da) at m/z 217.1

- Retro-Diels-Alder cleavage of the bicyclic system at m/z 154.0

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one reveals a monoclinic crystal system (space group P2$$ _1 $$/c) with Z = 4. The fluoropropyl chain adopts an antiperiplanar conformation relative to the lactam oxygen, stabilized by C–H···O hydrogen bonds (2.89 Å) between adjacent molecules. The dihedral angle between the quinolinone plane and fluoropropyl substituent measures 62.3°, indicating significant out-of-plane distortion to accommodate fluorine’s van der Waals radius.

Figure 1: Crystal packing diagram showing C–H···O interactions (dashed lines) and fluorine-mediated hydrophobic contacts.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic structure insights:

- The HOMO (-6.32 eV) localizes on the lactam carbonyl and adjacent π-system

- The LUMO (-1.87 eV) occupies the σ* orbital of the C–F bond and quinolinone antibonding orbitals

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the fluorine lone pairs and σ*(C–H) orbitals of the propyl chain, stabilizing the gauche conformation by 8.7 kJ/mol. Molecular electrostatic potential (MEP) maps show a region of high electron density (δ− = -0.32 e) near the fluorine atom, facilitating dipole-dipole interactions with polar solvents.

Table 2: DFT-derived thermodynamic parameters

| Parameter | Value |

|---|---|

| Gibbs free energy | -894.2 kJ/mol |

| Dipole moment | 4.12 D |

| Polarizability volume | 28.7 Å$$ ^3 $$ |

Thermodynamic Stability and Reactivity Patterns

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 184°C (ΔH = 98 J/g), corresponding to the melting transition. Thermogravimetric analysis (TGA) reveals decomposition onset at 245°C under nitrogen atmosphere, with 75% mass loss by 310°C.

The lactam ring demonstrates kinetic stability toward nucleophilic attack at pH 7.4 (t$$ _{1/2} $$ > 48 h), while the fluoropropyl chain undergoes slow defluorination under strongly basic conditions (pH > 12). Cyclic voltammetry in acetonitrile reveals irreversible oxidation at +1.32 V vs. SCE, attributed to electron-rich aromatic systems.

Solubility studies show marked polarity dependence:

- 8.9 mg/mL in DMSO

- 0.3 mg/mL in water

- 22.4 mg/mL in dichloromethane

The compound exhibits pH-dependent tautomerism between lactam and enol forms, with a pK$$ _a $$ of 11.2 for deprotonation at the NH position.

Properties

CAS No. |

651315-42-3 |

|---|---|

Molecular Formula |

C12H14FNO |

Molecular Weight |

207.24 g/mol |

IUPAC Name |

3-(3-fluoropropyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H14FNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |

InChI Key |

ZCGITBUWIMMYKN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)CCCF |

Origin of Product |

United States |

Preparation Methods

Decarbonylation and Radical Addition Cyclization

One of the prominent methods for synthesizing 3,4-dihydroquinolin-2(1H)-one derivatives, including 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one, involves decarbonylation followed by radical addition cyclization. This method typically employs cinnamamide compounds and aliphatic aldehydes as starting materials.

Reaction Conditions : The reaction is carried out in the presence of di-tert-butyl peroxide as an oxidizing agent and fluorobenzene as a solvent at elevated temperatures (around 130 °C) for several hours (approximately 11 hours).

-

- Combine cinnamamide and aliphatic aldehyde in a pressure-resistant tube.

- Add the oxidizing agent and seal the tube.

- Heat in an oil bath for the specified duration.

- After completion, cool and purify the product via column chromatography.

Yield : This method has been reported to yield significant amounts of the desired compound with high purity due to the mild reaction conditions and straightforward post-reaction processing.

Hydroxyl Group Activation and Ethyl Bromoacetate Reaction

Another approach involves activating a hydroxyl group on a precursor compound, such as 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, followed by reaction with ethyl bromoacetate.

Reaction Conditions : The activation is typically achieved using bases like potassium carbonate or triethylamine in THF (tetrahydrofuran) at room temperature, followed by refluxing with ethyl bromoacetate.

-

- Stir the precursor with a base in THF.

- Gradually add ethyl bromoacetate.

- Reflux the mixture for several hours.

- Purify the product through column chromatography.

Yield : This method can also provide good yields of the desired compound, with reported values around 81% for similar derivatives.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the discussed preparation methods for synthesizing 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one:

| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Decarbonylation & Radical Addition | Cinnamamide, Aliphatic Aldehyde | Di-tert-butyl peroxide, Fluorobenzene, 130 °C for 11h | High | Simple procedure, mild conditions |

| Hydroxyl Activation with Bromoacetate | Hydroxy derivative, Ethyl Bromoacetate | K₂CO₃/TEA in THF, Reflux | Up to 81% | High yield, versatile starting materials |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluoropropyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.

Comparison with Similar Compounds

Substituent Variations in the Propyl Side Chain

Key Structural Differences:

Pharmacological Implications:

- Fluorine's Role : The electron-withdrawing nature of fluorine increases metabolic stability and membrane permeability compared to bromo/chloro analogs. This is critical for CNS drugs requiring blood-brain barrier penetration .

- Bromo/Chloro Groups : These halogens are often used as leaving groups in synthesis but may confer toxicity or lower selectivity in biological systems .

Modifications on the Quinolinone Core

Ring Substitution Patterns:

Impact of Substituents:

Stereochemical and Enantiomeric Considerations

- Enantiomeric Potency: The (S)-enantiomer of 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibits ~10-fold higher potency than its (R)-counterpart in kynurenine aminotransferase inhibition, highlighting the importance of stereochemistry .

Data Tables

Biological Activity

3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one, with the CAS number 651315-42-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14FNO

- Molecular Weight : 207.244 g/mol

- LogP : 2.632 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 32.590 Ų

These properties suggest that the compound may have suitable characteristics for cellular permeability and biological interaction.

Antidepressant Effects

Research has indicated that derivatives of 3,4-dihydroquinolinones exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry investigated a series of these compounds and found that certain structural modifications could enhance their efficacy as antidepressants, suggesting that 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one may also possess similar properties due to its structural similarity to other active compounds .

Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. A patent describes various dihydroquinolinone derivatives as effective herbicides, indicating that 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one may also be useful in agricultural settings for controlling unwanted plant growth . The selectivity and efficacy against specific weed species make it a candidate for further exploration in this field.

Study on Antidepressant Activity

In a study focusing on the antidepressant potential of quinolinones, researchers synthesized several analogs and tested their effects on animal models. The findings suggested that modifications at the nitrogen position significantly influenced the pharmacological profile. While 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one was not specifically tested, its close relatives showed significant promise in enhancing serotonin levels in the brain, leading to improved mood and anxiety profiles .

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial activity of various quinolinone derivatives against clinical isolates. The results indicated that compounds with fluorinated side chains exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one could be further investigated for its potential as an antimicrobial agent.

Herbicidal Application Trials

Field trials conducted with related compounds demonstrated effective control over specific weed species without harming crop yields. The selectivity observed in these trials points towards a promising application of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one in agricultural herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.